molecular formula C13H13F6N3O2S B11659676 Carbamic acid, N-[1-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, methyl ester

Carbamic acid, N-[1-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, methyl ester

Cat. No.: B11659676
M. Wt: 389.32 g/mol
InChI Key: REFSGRBTEFNXNC-UHFFFAOYSA-N
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Description

METHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is a complex organic compound that features a thiophene ring substituted with cyano, ethyl, and methyl groups. The compound also contains a carbamate group attached to a hexafluoropropane moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Substitution Reactions: The cyano, ethyl, and methyl groups are introduced via substitution reactions using appropriate reagents.

    Attachment of the Hexafluoropropane Moiety: This step involves the reaction of the substituted thiophene with hexafluoropropane derivatives under controlled conditions.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiophene derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

METHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is largely dependent on its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL N-{2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE shares structural similarities with other thiophene derivatives, such as:
    • 3-CYANO-4-ETHYL-5-METHYLTHIOPHENE
    • HEXAFLUOROPROPANE DERIVATIVES
    • CARBAMATE COMPOUNDS

Uniqueness

  • Unique Structure : The combination of a thiophene ring with cyano, ethyl, and methyl groups, along with a hexafluoropropane moiety and a carbamate group, makes this compound unique.
  • Chemical Properties : The presence of multiple functional groups imparts distinct chemical reactivity and physical properties.
  • Applications : Its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H13F6N3O2S

Molecular Weight

389.32 g/mol

IUPAC Name

methyl N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C13H13F6N3O2S/c1-4-7-6(2)25-9(8(7)5-20)21-11(12(14,15)16,13(17,18)19)22-10(23)24-3/h21H,4H2,1-3H3,(H,22,23)

InChI Key

REFSGRBTEFNXNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OC)C

Origin of Product

United States

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